3-(9-Methyl-9H-carbazol-2-YL)-1-(thiophen-2-YL)prop-2-EN-1-one
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Overview
Description
3-(9-Methyl-9H-carbazol-2-YL)-1-(thiophen-2-YL)prop-2-EN-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound features a carbazole moiety linked to a thiophene ring through a propenone bridge, which imparts unique electronic and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Methyl-9H-carbazol-2-YL)-1-(thiophen-2-YL)prop-2-EN-1-one typically involves the following steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through cyclization reactions involving aniline derivatives.
Introduction of the Methyl Group: Methylation of the carbazole nitrogen can be achieved using methyl iodide or dimethyl sulfate.
Formation of the Propenone Bridge: The propenone bridge can be introduced through a Claisen-Schmidt condensation reaction between the carbazole derivative and an appropriate aldehyde.
Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the propenone bridge using Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenone bridge, converting it to a saturated ketone or alcohol.
Substitution: Electrophilic substitution reactions can occur on the carbazole or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination reagents, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Incorporated into polymers and copolymers to enhance mechanical and thermal properties.
Biology and Medicine
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry
Dyes and Pigments: Utilized in the synthesis of high-performance dyes and pigments for textiles and coatings.
Catalysis: Employed as ligands in catalytic processes for organic synthesis.
Mechanism of Action
The mechanism of action of 3-(9-Methyl-9H-carbazol-2-YL)-1-(thiophen-2-YL)prop-2-EN-1-one depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Carbazol-2-YL)-1-(thiophen-2-YL)prop-2-EN-1-one: Lacks the methyl group on the carbazole nitrogen, which may affect its electronic properties.
3-(9-Methyl-9H-carbazol-2-YL)-1-phenylprop-2-EN-1-one: Contains a phenyl ring instead of a thiophene ring, leading to different chemical reactivity and applications.
3-(9-Methyl-9H-carbazol-2-YL)-1-(furan-2-YL)prop-2-EN-1-one: Features a furan ring instead of a thiophene ring, which may influence its electronic and chemical properties.
Uniqueness
The presence of both the carbazole and thiophene moieties in 3-(9-Methyl-9H-carbazol-2-YL)-1-(thiophen-2-YL)prop-2-EN-1-one imparts unique electronic properties, making it particularly valuable in applications requiring efficient charge transport and light emission.
Properties
CAS No. |
61305-20-2 |
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Molecular Formula |
C20H15NOS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(9-methylcarbazol-2-yl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C20H15NOS/c1-21-17-6-3-2-5-15(17)16-10-8-14(13-18(16)21)9-11-19(22)20-7-4-12-23-20/h2-13H,1H3 |
InChI Key |
BKTZRAJZFFRPKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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